molecular formula C13H15NO2 B2812433 1-Cbz-3-methylenepyrrolidine CAS No. 150543-35-4

1-Cbz-3-methylenepyrrolidine

Cat. No. B2812433
CAS RN: 150543-35-4
M. Wt: 217.268
InChI Key: PZRAJGHBVXPIPV-UHFFFAOYSA-N
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Description

1-Cbz-3-methylenepyrrolidine (1-Cbz-3-MP) is an organic compound derived from pyrrolidine and is commonly used in the synthesis of a variety of chemical compounds. It is a versatile intermediate with many applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-Cbz-3-MP is a cyclic amide that can be used as a building block for the synthesis of a range of molecules, including peptides, peptidomimetics, and other biologically active molecules.

Scientific Research Applications

Luminescence Tuning in Carbazole-Terpyridine Systems

Carbazole-terpyridine systems, with a focus on bischromophoric electron donor–acceptor configurations, exhibit tunable luminescence across the visible spectrum. These systems, synthesized with varying bridges between carbazole and terpyridine units, show potential for internal charge transfer states and exhibit multiple luminescence colors under different conditions. Such properties open avenues for their application in materials science, particularly for creating versatile luminescent materials (Baschieri et al., 2013).

Asymmetric Synthesis of Pyrrolidines

The development of an asymmetric "clip-cycle" synthesis method for pyrrolidines and spiropyrrolidines, using Cbz-protected bis-homoallylic amines, highlights the significance of 1-Cbz-3-methylenepyrrolidine in facilitating the synthesis of compounds critical in drug discovery. This method demonstrates high enantioselectivities and the potential for synthesizing compounds with antibacterial properties, underscoring the role of this compound in medicinal chemistry (Maddocks et al., 2020).

Chemoenzymatic Synthesis of Trans-3-amino-4-hydroxypyrrolidines

The use of this compound in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines illustrates its utility in producing compounds with high enantiomeric excesses. Such methodologies are valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and in the study of asymmetric catalysis (Rodríguez-Rodríguez et al., 2013).

Absolute Configuration Determination

The determination of absolute configuration for compounds like N-CBZ-3-fluoropyrrolidine-3-methanol showcases the critical role of this compound in stereochemical analyses. Such studies are essential for understanding the three-dimensional arrangement of atoms in molecules, which is vital for the design of drugs with specific pharmacological activities (Procopiou et al., 2016).

properties

IUPAC Name

benzyl 3-methylidenepyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRAJGHBVXPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 8.44 ml (77 mmol) portion of titanium tetrachloride was added dropwise to 350 ml of tetrahydrofuran solution containing 36.6 g (600 mmol) of zinc at 0° C., and the mixture was stirred for 60 minutes at the same temperature. To the reaction solution cooled at 0° C. was added dropwise 24.32 ml (350 mmol) of dibromomethane dissolved in 100 ml of tetrahydrofuran, followed by stirring at room temperature overnight. To the reaction solution was added dropwise tetrahydrofuran (100 ml) solution of 15.35 g (70 mmol) 1-benzyloxycarbonyl-3-pyrrolidone at room temperature, followed by 50 minutes of stirring at the same temperature. After completion of the reaction, the reaction solution was mixed with 500 ml of 1 N hydrochloric acid and extracted with ethyl acetate (500 ml×2), and the organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over anhydrous sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 12.4 g (82%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=2:1.
Quantity
24.32 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
36.6 g
Type
catalyst
Reaction Step Five
Quantity
15.35 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
82%

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